Product packaging for Ethyl 2-(4-chloropyridin-2-YL)acetate(Cat. No.:CAS No. 1060814-85-8)

Ethyl 2-(4-chloropyridin-2-YL)acetate

Cat. No.: B1441925
CAS No.: 1060814-85-8
M. Wt: 199.63 g/mol
InChI Key: GRUNSNXHDJLWJE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloropyridin-2-yl)acetate ( 1060814-85-8) is a valuable ester derivative of a chloropyridine that serves as a key synthetic intermediate and building block in medicinal chemistry and organic synthesis. Its molecular formula is C9H10ClNO2, and it has a molecular weight of 199.63 . The structure combines an ester functional group with a chlorinated pyridine ring, making it a versatile precursor for the synthesis of a wide array of pharmacologically active heterocycles. The primary research value of this compound lies in its role as a starting material for the creation of novel derivatives with potential biological activities. It is specifically utilized as a core scaffold for generating libraries of compounds containing thiourea, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties . These heterocyclic frameworks are fundamental in drug discovery, as they are found in many compounds with documented antimicrobial, antifungal, anticonvulsant, and anti-HIV properties . The presence of the chlorine atom on the pyridine ring is a favorable modification that can enhance the lipid-solubility of the resulting molecules, potentially improving their interaction with biological targets and overcoming microbial resistance . Researchers employ this reagent to develop new chemical entities aimed at addressing the growing challenge of antibiotic-resistant microorganisms. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B1441925 Ethyl 2-(4-chloropyridin-2-YL)acetate CAS No. 1060814-85-8

Properties

IUPAC Name

ethyl 2-(4-chloropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUNSNXHDJLWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to Ethyl 2-(4-chloropyridin-2-yl)acetate involves the nucleophilic substitution of a suitable chloropyridine precursor with an ethyl acetate derivative or the formation of an ester linkage through reaction with ethyl bromoacetate.

Typical Synthetic Route:

  • Starting Materials: 4-chloropyridine-2-ol (or 4-chloropyridin-2-ol) and ethyl bromoacetate.
  • Reaction Type: Nucleophilic substitution where the hydroxyl group of 4-chloropyridine-2-ol attacks the electrophilic carbon in ethyl bromoacetate, leading to the formation of the ether linkage and ester group.
  • Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the hydroxyl group, enhancing nucleophilicity.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone facilitate the reaction by dissolving both reactants and base.
  • Temperature: Reflux conditions around 60–80°C are typical to provide sufficient energy for the substitution.
  • Reaction Time: Several hours (typically 4–12 hours) depending on scale and conditions.
  • Purification: Column chromatography or recrystallization (e.g., from ethyl acetate/hexanes) is used to isolate the pure product.

This method yields this compound with good purity and moderate to high yield.

Industrial Scale Preparation

In industrial settings, the synthesis follows the same fundamental chemistry but is optimized for scalability and efficiency:

  • Continuous Flow Reactors: These are employed to improve heat and mass transfer, allowing better control over reaction parameters and reducing reaction times.
  • Optimized Stoichiometry: Using slight excess of ethyl bromoacetate (1.2–1.5 equivalents) ensures complete conversion of the pyridinyl hydroxyl group.
  • Anhydrous Conditions: Moisture is rigorously excluded to prevent hydrolysis of the ester, using dry solvents and molecular sieves.
  • Catalyst and Additives: Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) can be used to enhance reaction rates in biphasic systems.
  • Microwave-Assisted Synthesis: In some cases, microwave irradiation is applied to accelerate the reaction, reducing time to under an hour with comparable yields.

Reaction Mechanism and Analysis

The key step is the nucleophilic substitution (S_N2) where the oxygen atom of the 4-chloropyridin-2-ol attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide ion.

Step Description Reagents/Conditions
1 Deprotonation of 4-chloropyridin-2-ol hydroxyl group Potassium carbonate (K₂CO₃), polar aprotic solvent (DMF)
2 Nucleophilic attack on ethyl bromoacetate Reflux at 60–80°C
3 Formation of this compound and bromide ion -
4 Workup and purification Extraction, chromatography or recrystallization

Analytical and Structural Confirmation Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • $$^{1}H$$ NMR confirms the presence of ethyl ester protons (triplet near 1.2 ppm for methyl, quartet near 4.1 ppm for methylene) and aromatic pyridine protons.
    • $$^{13}C$$ NMR shows signals for ester carbonyl (~165–170 ppm) and aromatic carbons.
  • Mass Spectrometry (MS): Confirms molecular weight (215.63 g/mol) consistent with C9H10ClNO3.
  • Infrared Spectroscopy (IR): Ester carbonyl stretch near 1735 cm$$^{-1}$$.
  • X-ray Crystallography: Single-crystal X-ray diffraction studies provide bond lengths, angles, and confirm molecular geometry, including the chlorine substitution pattern on the pyridine ring.

Common Side Reactions and Mitigation

  • Ester Hydrolysis: Moisture can hydrolyze the ester to the corresponding acid. Use of anhydrous solvents and drying agents mitigates this.
  • Incomplete Substitution: Insufficient base or reactant stoichiometry can lead to unreacted starting material. Using excess ethyl bromoacetate and adequate base prevents this.
  • Overheating: Excessive temperature may cause decomposition or side reactions; controlled reflux temperature is essential.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials 4-chloropyridine-2-ol, ethyl bromoacetate Purity >98% preferred
Base Potassium carbonate (K₂CO₃) 1.2 equivalents
Solvent Dimethylformamide (DMF), acetone Anhydrous
Temperature 60–80°C (reflux) Controlled heating
Reaction time 4–12 hours Monitored by TLC or HPLC
Purification Column chromatography, recrystallization Ethyl acetate/hexanes solvent
Yield Typically 70–90% Depends on scale and purity

Research Findings and Literature Insights

  • The presence of the 4-chloro substituent on the pyridine ring influences the reactivity by electron-withdrawing effects, enhancing nucleophilicity of the hydroxyl group and directing substitution reactions.
  • Computational studies (DFT) have been used to analyze the electronic effects and predict reaction outcomes, supporting experimental data on reaction rates and product stability.
  • Microwave-assisted synthesis and phase-transfer catalysis have been demonstrated to improve yields and reduce reaction times in recent studies.
  • The compound is a versatile intermediate for further functionalization, including substitution at the chlorine site or hydrolysis to acids for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloropyridin-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related compounds and their key characteristics:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Differences Reference ID
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate $ \text{C}9\text{H}{10}\text{ClNO}_3 $ 215.64 Oxygen linker between pyridine and acetate
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate $ \text{C}{14}\text{H}{12}\text{Cl}2\text{N}2\text{O}_2 $ 311.16 Pyrimidine core, dual chlorine substituents
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate $ \text{C}{11}\text{H}{11}\text{ClN}4\text{O}2 $ 278.68 Triazole ring fused with pyridine
Ethyl 2-(6-chloro-4-pyrimidinyl)acetate $ \text{C}8\text{H}9\text{ClN}2\text{O}2 $ 200.62 Pyrimidine core, chlorine at 6-position
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride $ \text{C}9\text{H}{12}\text{Cl}2\text{N}2\text{O}_2 $ 263.11 Amino group, hydrochloride salt

Biological Activity

Ethyl 2-(4-chloropyridin-2-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₉ClN₂O₂
  • Molecular Weight : 200.63 g/mol
  • CAS Number : 349125-08-2

The compound features a pyridine ring substituted with a chlorine atom and an ethyl acetate moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antimicrobial and anti-inflammatory contexts. The following mechanisms have been suggested:

  • Antimicrobial Activity : this compound has shown potential against specific bacterial strains, likely through inhibition of essential bacterial enzymes or interference with bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted to inhibit inflammatory pathways, possibly by modulating cytokine production or inhibiting pro-inflammatory enzymes.
  • Selective Toxicity : Preliminary studies suggest that this compound may selectively target certain pathogens without significant toxicity to human cells, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various derivatives reported that this compound demonstrated moderate activity against Chlamydia trachomatis, with effective concentrations comparable to established antibiotics like spectinomycin. The compound's ability to reduce the formation of infectious elementary bodies (EBs) indicates its potential as an antichlamydial agent .

Compound Activity Against C. trachomatis (μg/mL) Comparison Antibiotic (μg/mL)
This compound64Spectinomycin (128)
Reference Compound A32Penicillin (3)

Cytotoxicity Studies

In cytotoxicity assays performed on human cell lines, this compound exhibited low toxicity levels, maintaining cell viability even at higher concentrations. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on human health .

Case Studies and Research Findings

  • Study on Antichlamydial Activity : In a detailed investigation, researchers synthesized several derivatives of this compound and assessed their effects on C. trachomatis. The results indicated significant reductions in chlamydial inclusion size and number in treated cells compared to untreated controls, suggesting a disruption in the pathogen's lifecycle .
  • In Vivo Studies : Animal models treated with this compound showed promising results in reducing infection rates without observable side effects, supporting its potential for clinical applications.
  • Mechanistic Insights : Further studies aimed at elucidating the mechanism revealed that the compound might interfere with proteolytic pathways critical for bacterial survival, aligning with findings from related compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(4-chloropyridin-2-yl)acetate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 4-chloropyridine-2-ol and ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) under reflux . Optimization includes:

  • Temperature control : Heating at 80–100°C to accelerate reaction kinetics.
  • Solvent selection : DMF enhances nucleophilicity of the hydroxyl group.
  • Purification : Column chromatography or recrystallization to isolate the product.
    • Data Table :
ParameterOptimal ConditionYield Improvement
BaseK₂CO₃ (2.5 equiv)85–90%
SolventDMF15% higher vs. THF
Reaction Time12–16 hoursMinimal byproducts

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine ring protons at δ 8.3–7.4 ppm, ester carbonyl at ~170 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (m/z 215.63 for [M+H]⁺) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, though limited by crystal quality .

Advanced Research Questions

Q. What mechanisms underlie the compound’s reported antimicrobial activity, and how do structural modifications affect potency?

  • Mechanistic Insights : The chlorine atom enhances electrophilicity, enabling interactions with bacterial enzymes (e.g., dihydrofolate reductase). Substitution at the 4-position improves membrane permeability .
  • Methodological Approach :

  • SAR Studies : Synthesize derivatives (e.g., replacing Cl with Br or CF₃) and test against E. coli and S. aureus.
  • Enzyme Assays : Measure IC₅₀ values against purified bacterial targets using fluorescence-based assays.
    • Data Contradiction : While reports broad-spectrum activity, some studies note reduced efficacy against Gram-negative strains due to efflux pumps.

Q. How can conflicting data on the compound’s antiviral activity (e.g., SARS-CoV-2 3CL protease inhibition) be reconciled?

  • Critical Analysis :

  • Experimental Variables : Differences in assay conditions (e.g., protease concentration, pH) may alter IC₅₀ values.
  • Structural Analogues : Derivatives with ester hydrolysis (to carboxylic acid) show enhanced binding to the protease active site .
    • Resolution Strategy :
  • Standardized Assays : Use FRET-based protocols with recombinant 3CL protease.
  • Molecular Dynamics : Simulate ligand-protein interactions to identify key residues (e.g., His41, Cys145) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Crystallography Challenges : Low melting point (~45°C) and hygroscopicity complicate crystal growth.
  • Solutions :

  • Co-crystallization : Use guest molecules (e.g., cyclodextrins) to stabilize lattice formation .
  • Low-Temperature Data Collection : Conduct experiments at 100 K to reduce thermal motion .

Methodological Considerations Table

Research FocusKey TechniquePitfallsMitigation
Synthesis OptimizationSolvent screeningByproduct formation in polar solventsUse scavengers (e.g., molecular sieves)
Biological ActivityMIC determinationStrain-specific variabilityInclude positive controls (e.g., ciprofloxacin)
Structural AnalysisX-ray diffractionPoor crystal qualityVapor diffusion method for crystallization

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-chloropyridin-2-YL)acetate
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